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molecular formula C17H18Cl2O4 B1674140 [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid CAS No. 53108-00-2

[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid

Cat. No. B1674140
M. Wt: 357.2 g/mol
InChI Key: RNOJGTHBMJBOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984465

Procedure details

A solution of tert.-butyl (1-oxo-2-cyclopentyl-2-methyl-6,7-dichloro-5-indanyloxy)acetate (4.13 g., 0.01 mole) and p-toluenesulfonic acid (0.3 g.) in benzene (50 ml.) is refluxed for ten minutes then cooled to 25°C. affording (1-oxo-2-cyclopentyl-2-methyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 113°-114°C. after recrystallization from acetic acid.
Name
tert.-butyl (1-oxo-2-cyclopentyl-2-methyl-6,7-dichloro-5-indanyloxy)acetate
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([O:17]C(C)(C)C)=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[CH3:22].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([OH:17])=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[CH3:22]

Inputs

Step One
Name
tert.-butyl (1-oxo-2-cyclopentyl-2-methyl-6,7-dichloro-5-indanyloxy)acetate
Quantity
4.13 g
Type
reactant
Smiles
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)OC(C)(C)C)(C)C1CCCC1
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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